4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Overview
Description
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with the molecular formula C14H13N3 . It has a molecular weight of 223.28 . The compound is stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for its speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis
The InChI code for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is 1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a solid at room temperature . Its empirical formula is C14H13N3 , and it has a molecular weight of 223.28 . The compound is stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Multikinase Inhibitor Scaffold
Compounds structurally related to 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, such as 2-anilino-4-(benzimidazol-2-yl)pyrimidines, have been synthesized and shown to inhibit cancer-related protein kinases like Aurora B, PLK1, FAK, and VEGF-R2. These derivatives exhibit antiproliferative activity against several cancer cell lines in vitro, indicating their potential as therapeutic agents in cancer treatment (Determann et al., 2012).
Dye and Pigment Chemistry
The reaction of 2-aminobenzimidazole with ethyl cyanoacetate facilitates the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which serves as a precursor for creating novel phenylazopyrimidone dyes. These compounds' absorption abilities vary with pH and solvent, showcasing their utility in dye and pigment industries (Karcı & Demirçalı, 2006).
Materials Chemistry and DNA Intercalation
Pyrido[1,2-a]benzimidazoles, including compounds with a similar structural motif to 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, are noted for their applications in materials chemistry due to properties like fluorescence, and in medicinal chemistry through attributes such as solubility and DNA intercalation. These compounds, exemplified by the antibiotic drug Rifaximin, underline the versatility of the benzimidazole core in both therapeutic and material science applications (Masters et al., 2011).
Anion Transport
The study of 2,6-bis(benzimidazol-2-yl)pyridine illustrates the significance of imidazolyl-NH fragments in anion transport processes, which is a critical function in biological systems and synthetic applications. This compound showed potent anionophoric activity, which could be leveraged in designing new materials for ion transport or separation processes (Peng et al., 2016).
C-H Bond Amination
2-(Pyridin-2-yl)aniline has been identified as a new, removable directing group for promoting C-H amination mediated by cupric acetate, demonstrating its utility in synthetic chemistry for functionalizing benzamide derivatives. This research highlights the potential for designing more efficient synthetic pathways for the modification of organic molecules (Zhao et al., 2017).
Safety And Hazards
The safety information for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline indicates that it has some hazards associated with it . The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The precautionary statement associated with it is P280, which advises wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJQNMMOJBUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377909 | |
Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline | |
CAS RN |
365565-88-4 | |
Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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